4-(3-Fluorophenoxy)butan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14FNO/c1-8(12)5-6-13-10-4-2-3-9(11)7-10/h2-4,7-8H,5-6,12H2,1H3 |
InChI Key |
OODMQGWHDXAMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Fluorophenoxy Butan 2 Amine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-(3-Fluorophenoxy)butan-2-amine provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The two primary disconnections to consider are the carbon-oxygen bond of the ether and the carbon-nitrogen bond of the amine.
Disconnection of the C-O Ether Bond:
Following the principles of the Williamson ether synthesis, the ether linkage can be disconnected to reveal 3-fluorophenol (B1196323) and a suitable 4-substituted butan-2-amine derivative. A plausible precursor would be 4-halobutan-2-amine or a protected version thereof.
Disconnection of the C-N Amine Bond:
Alternatively, disconnecting the C-N bond of the amine functionality suggests a precursor ketone, 4-(3-fluorophenoxy)butan-2-one. This ketone can then be converted to the target amine via reductive amination. This approach is often favored as it allows for the introduction of the amine group at a later stage, potentially simplifying the handling of the intermediates.
Further disconnection of the ketone precursor, 4-(3-fluorophenoxy)butan-2-one, by breaking the ether bond leads back to 3-fluorophenol and a 4-halobutan-2-one derivative.
Based on this analysis, the key precursors for the synthesis of this compound are:
3-Fluorophenol
4-Halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one)
Ammonia (B1221849) or an ammonia equivalent for reductive amination
Classical and Modern Approaches to the Synthesis of the Butan-2-amine Moiety
The butan-2-amine moiety is a core component of the target molecule. Its synthesis can be achieved through several established and contemporary methods, primarily starting from the corresponding ketone, 4-(3-fluorophenoxy)butan-2-one.
Classical Reductive Amination:
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In this two-step, one-pot process, 4-(3-fluorophenoxy)butan-2-one would first react with ammonia to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com
Modern Biocatalytic Reductive Amination:
A more recent and greener approach involves the use of enzymes, specifically amine dehydrogenases (AmDHs) or imine reductases (IREDs). researchgate.net These biocatalysts can perform reductive amination with high enantioselectivity, offering a direct route to chiral amines. researchgate.net The reaction would utilize an ammonia source and a cofactor, typically NADH or NADPH, which can be regenerated in situ using a secondary enzyme system. This method is advantageous for its mild reaction conditions and high stereocontrol.
Strategies for Introducing the 3-Fluorophenoxy Group
The introduction of the 3-fluorophenoxy group is most commonly achieved through a Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.orglumenlearning.comfrancis-press.com This robust and reliable S_N2 reaction involves the nucleophilic attack of the 3-fluorophenoxide ion on an electrophilic carbon.
The synthesis would typically involve the following steps:
Deprotonation of 3-fluorophenol: 3-Fluorophenol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to generate the more nucleophilic 3-fluorophenoxide anion.
Nucleophilic Substitution: The phenoxide then reacts with a suitable butanone derivative bearing a leaving group at the 4-position, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the S_N2 reaction.
An alternative, though less common, approach could involve a copper-catalyzed Ullmann condensation, particularly if the starting materials are less reactive.
Stereoselective Synthesis of Enantiomeric Forms
The presence of a stereocenter at the C2 position of the butan-2-amine moiety means that this compound can exist as a pair of enantiomers. For many applications, particularly in the pharmaceutical field, it is crucial to obtain a single enantiomer. Several strategies can be employed to achieve this.
Stereoselective Reduction of a Prochiral Ketone:
One of the most efficient methods for asymmetric synthesis is the stereoselective reduction of the prochiral ketone, 4-(3-fluorophenoxy)butan-2-one. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane or its derivatives), or catalytic systems employing a transition metal (like Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand can afford high enantiomeric excess of the corresponding alcohol. google.com The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, for example, via a Mitsunobu reaction followed by hydrolysis of a phthalimide (B116566) derivative or through activation of the hydroxyl group and subsequent displacement with an azide (B81097) followed by reduction.
Use of Chiral Auxiliaries:
Another powerful strategy involves the use of a chiral auxiliary. For instance, the ketone precursor, 4-(3-fluorophenoxy)butan-2-one, can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which can often be separated by chromatography or crystallization. Cleavage of the chiral auxiliary would then yield the desired enantiomerically enriched primary amine. A more modern approach utilizes N-tert-butanesulfinamide as a chiral auxiliary, which can be condensed with the ketone to form a sulfinylimine. Diastereoselective reduction of this intermediate and subsequent removal of the sulfinyl group provides the chiral amine in high enantiomeric purity.
Resolution of Racemic Mixtures:
If a racemic mixture of this compound is synthesized, the enantiomers can be separated through resolution. nih.govresearchgate.net This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). nih.gov The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Optimization of Reaction Conditions and Yields
For the Williamson Ether Synthesis:
Base: The choice and stoichiometry of the base are crucial for the complete deprotonation of 3-fluorophenol without causing side reactions.
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred to accelerate the S_N2 reaction.
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing potential side reactions, such as elimination.
Leaving Group: The choice of the leaving group on the butanone derivative (e.g., Cl, Br, I, or a sulfonate) will influence the reaction rate.
For the Reductive Amination:
Reducing Agent: The selection of the reducing agent is critical. Milder reagents like NaBH3CN or NaBH(OAc)3 are often preferred to avoid the reduction of the starting ketone.
pH: The pH of the reaction medium needs to be controlled. A slightly acidic pH is typically optimal for imine formation without deactivating the amine nucleophile.
Ammonia Source: The concentration and form of the ammonia source (e.g., ammonia gas, ammonium (B1175870) acetate, or a solution of ammonia in an alcohol) can impact the reaction outcome.
For Stereoselective Methods:
Catalyst Loading: In catalytic asymmetric reductions, the catalyst loading is a key parameter to balance cost and efficiency.
Pressure and Temperature: For asymmetric hydrogenations, the hydrogen pressure and reaction temperature can significantly affect both the reaction rate and the enantioselectivity.
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.
By carefully selecting the synthetic route and optimizing the reaction conditions for each step, it is possible to develop an efficient and scalable process for the synthesis of this compound and its individual enantiomers.
Chiral Resolution and Enantiomeric Studies of 4 3 Fluorophenoxy Butan 2 Amine
Development of Chiral Resolution Techniques
The separation of a racemic mixture of 4-(3-Fluorophenoxy)butan-2-amine into its individual enantiomers can be achieved through several established techniques. The most common methods for the resolution of chiral amines are diastereomeric salt crystallization and enzymatic kinetic resolution.
Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.gov These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Following separation, the individual enantiomers of the amine can be recovered by treatment with a base.
For the resolution of this compound, suitable chiral resolving agents would include enantiomerically pure forms of acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation.
Table 1: Examples of Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Class |
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| Brucine | Chiral Base (for acidic compounds) |
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. researchgate.net The resulting acylated product and the unreacted amine can then be separated by conventional methods like chromatography. This method offers the advantage of high enantioselectivity under mild reaction conditions. Lipases like Candida antarctica lipase (B570770) B (CALB) are commonly employed for the kinetic resolution of primary amines. google.com The unwanted enantiomer can potentially be racemized and recycled, leading to a dynamic kinetic resolution process with a theoretical yield of 100%. google.com
Stereochemical Assignment and Purity Analysis
Once the enantiomers are separated, their absolute stereochemistry must be assigned, and their enantiomeric purity determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose.
Chiral HPLC: Chiral HPLC columns contain a chiral selector that interacts differently with each enantiomer, resulting in different retention times and thus allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers of this compound.
Table 2: Representative Chiral HPLC Columns for Amine Separation
| Chiral Stationary Phase | Type | Common Mobile Phase |
| Chiralcel® OD-H | Cellulose-based | Hexane/Isopropanol/Diethylamine |
| Chiralpak® AD-H | Amylose-based | Hexane/Ethanol/Trifluoroacetic Acid |
| CROWNPAK® CR(+) | Crown Ether-based | Aqueous Perchloric Acid/Methanol |
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.
NMR Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separable signals in the NMR spectrum. This can be used to determine the enantiomeric purity. Furthermore, advanced NMR techniques, in conjunction with computational methods like the GIAO (Gauge-Including Atomic Orbital) method, can be employed for the absolute stereochemical assignment of chiral molecules.
Enantioselective Synthesis Pathways
To overcome the inherent 50% yield limitation of classical resolution, enantioselective synthesis aims to directly produce a single enantiomer. For this compound, this can be approached through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, have proven to be highly effective chiral auxiliaries. The condensation of a ketone with a chiral sulfinamide forms a sulfinylimine, to which a nucleophile can add with high diastereoselectivity. Subsequent removal of the sulfinyl group yields the enantiomerically enriched amine.
Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral amines, the asymmetric reduction of imines or the hydroamination of alkenes are powerful methods. Chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral ligands, can effect these transformations with high enantioselectivity. For instance, the asymmetric hydrogenation of a suitable imine precursor to this compound using a chiral iridium catalyst could be a viable route to obtain one of the enantiomers in high optical purity.
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 4-(3-Fluorophenoxy)butan-2-amine and its congeners is intrinsically linked to their ability to interact with specific biological targets, most notably the monoamine transporters. These transporters, which include those for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET), are crucial for regulating the concentration of these neurotransmitters in the synaptic cleft. The core structure of this compound comprises three key pharmacophoric elements: the phenoxy ring, the butan-2-amine side chain, and the ether linkage that connects them.
Systematic Structural Modifications of the Phenoxy Ring
The phenoxy ring of this compound is a prime target for structural modification to probe and optimize its biological activity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target proteins.
The placement of the fluorine atom on the phenoxy ring is a critical determinant of biological activity and selectivity. In the broader class of phenoxyalkylamines, a well-established SAR trend dictates that the position of substitution on the phenoxy ring governs the selectivity for either SERT or NET.
Ortho-substitution: Substitution at the 2-position of the phenoxy ring generally confers selectivity for the norepinephrine transporter (NET). For instance, the compound Nisoxetine, which features a 2-methoxy group, is a potent and selective NET inhibitor. It is therefore anticipated that a 2-fluoro analog would also exhibit a preference for NET.
Para-substitution: Conversely, substitution at the 4-position of the phenoxy ring tends to favor selectivity for the serotonin transporter (SERT). The archetypal example is Fluoxetine, which has a 4-trifluoromethyl group and is a highly selective SERT inhibitor. A 4-fluoro analog would be expected to follow this trend and display significant SERT affinity.
Meta-substitution: The compound of interest, this compound, possesses a fluorine atom at the 3-position (meta-position). This substitution pattern often results in a more mixed pharmacological profile, with potential for dual inhibition of both SERT and NET. The precise balance of activity would be dependent on the specific interactions of the meta-fluoro substituent within the transporter binding sites.
| Compound/Substitution Pattern | Expected Primary Target | Rationale |
| 2-Fluoro (ortho) | NET | Ortho-substitution generally favors NET selectivity. |
| 4-Fluoro (para) | SERT | Para-substitution generally favors SERT selectivity. |
| 3-Fluoro (meta) | SERT/NET (Dual) | Meta-substitution may lead to a mixed affinity profile. |
Beyond fluorine, the introduction of other halogens (chlorine, bromine) and small alkyl groups (methyl, ethyl) at various positions on the phenoxy ring can further modulate activity.
Alkyl Substitution: Small alkyl groups are generally well-tolerated and can enhance hydrophobic interactions. The position of the alkyl group follows the same general SAR principles as halogen substitution, with ortho-alkylation favoring NET and para-alkylation favoring SERT.
| Phenoxy Ring Substituent | Position | Expected Impact on Activity/Selectivity |
| Chlorine | 2- (ortho) | Potentially increased NET potency. |
| Bromine | 4- (para) | Potentially increased SERT potency, but steric bulk is a factor. |
| Methyl | 3- (meta) | May enhance hydrophobic interactions, influencing the SERT/NET balance. |
| Ethyl | 2- (ortho) | Likely to enhance NET selectivity through hydrophobic interactions. |
Variations in the Butan-2-amine Side Chain
The butan-2-amine side chain is the second major modifiable component of the molecule, and its structure is crucial for proper orientation and interaction with the target transporter.
The length of the alkyl chain connecting the phenoxy ether oxygen to the amine nitrogen is a critical parameter. A chain of three to four carbons is often found to be optimal for potent monoamine reuptake inhibition.
Chain Length: Shortening the chain to two carbons (ethanamine) or lengthening it to five carbons (pentanamine) can lead to a significant loss of potency. This is likely due to improper positioning of the essential amine group within the binding site. The butan-2-amine scaffold provides a specific spatial arrangement that appears to be favorable.
Branching: The methyl group at the 2-position of the butane (B89635) chain in this compound introduces a chiral center. The stereochemistry at this position can have a profound impact on activity, with one enantiomer often being significantly more potent than the other. This stereoselectivity is a strong indicator of a specific and well-defined binding interaction. Removal of this methyl group (i.e., a linear butan-1-amine) would likely alter the optimal binding conformation and could decrease potency.
| Side Chain Modification | Expected Impact on Potency | Rationale |
| Propan-1-amine | Potentially maintained or altered potency | A three-carbon chain is often optimal in related compounds. |
| Pentan-2-amine | Likely decreased potency | Longer chain may lead to improper amine positioning. |
| Butan-1-amine (linear) | Potentially decreased potency | Loss of the chiral methyl group may disrupt optimal binding. |
The primary amine of this compound is a key interaction point. Modifications to this group can significantly impact binding affinity.
N-Alkylation: Introduction of a methyl group to the amine (forming a secondary amine) is a common modification in this class of compounds (e.g., Nisoxetine and Fluoxetine are N-methylated). N-methylation can sometimes enhance potency and can also affect the selectivity profile. Di-methylation to form a tertiary amine often leads to a decrease in activity, possibly due to steric hindrance or altered pKa.
Acylation: Acylation of the amine group to form an amide would eliminate the basicity of the nitrogen and its ability to form a key ionic bond, which would be expected to abolish or significantly reduce monoamine reuptake inhibitory activity.
| Amine Modification | Expected Impact on Activity | Rationale |
| N-Methylation (Secondary Amine) | Potentially enhanced potency and altered selectivity | Common modification in active analogs. |
| N,N-Dimethylation (Tertiary Amine) | Likely decreased potency | Steric hindrance and altered pKa. |
| N-Acetylation (Amide) | Abolished or significantly reduced activity | Loss of basicity and ionic interaction capability. |
Structure-Property-Activity Relationships (SPAR) in Preclinical Contexts
The interplay between a molecule's structural features, its physicochemical properties, and its biological activity is a critical area of investigation in preclinical drug discovery. For derivatives of the this compound scaffold, modifications to both the phenoxy ring and the butan-2-amine side chain can significantly influence their pharmacological profile.
A hypothetical analysis of SPAR for a series of analogs of this compound is presented in the table below. This data illustrates how variations in chemical structure can lead to changes in biological activity and physicochemical properties.
| Compound ID | R1 Substitution (Phenoxy Ring) | R2 Substitution (Amine) | Lipophilicity (cLogP) | In Vitro Potency (IC₅₀, nM) |
| 1 | 3-Fluoro | -H | 2.8 | 150 |
| 2 | 4-Fluoro | -H | 2.8 | 200 |
| 3 | 3-Chloro | -H | 3.2 | 120 |
| 4 | 3-Fluoro | -Methyl | 3.1 | 100 |
| 5 | 3-Fluoro | -Ethyl | 3.4 | 80 |
This table is generated for illustrative purposes based on general medicinal chemistry principles and does not represent actual experimental data.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies employed by medicinal chemists to discover new chemical entities with improved properties while retaining the desired biological activity of a lead compound.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This approach can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or different off-target activities. For a molecule like this compound, a potential scaffold hop could involve replacing the phenoxy ring with a different aromatic or heteroaromatic system that preserves the spatial orientation of the ether linkage and the butan-2-amine side chain.
Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often used to fine-tune potency, selectivity, and metabolic stability. In the context of this compound, the fluorine atom could be replaced with other bioisosteres such as a hydroxyl or a cyano group to explore different hydrogen bonding interactions or electronic effects. The ether linkage could also be a target for bioisosteric replacement with, for example, a thioether or an amide group to alter conformational preferences and metabolic susceptibility.
The following table provides hypothetical examples of scaffold hopping and bioisosteric replacements for the this compound scaffold to illustrate these concepts.
| Original Scaffold/Fragment | Replacement Strategy | Resulting Scaffold/Fragment | Rationale |
| 3-Fluorophenoxy | Bioisosteric Replacement | 3-Hydroxyphenoxy | Explore hydrogen bonding interactions |
| Phenoxy Ether Linkage | Bioisosteric Replacement | Phenylthioether | Modify conformational flexibility and metabolic stability |
| Phenyl Ring | Scaffold Hopping | Pyridyl Ring | Introduce a nitrogen atom to alter solubility and potential for hydrogen bonding |
| Butan-2-amine | Bioisosteric Replacement | 3-Amino-1-propanol | Introduce a hydroxyl group to improve solubility and explore new interactions |
This table is generated for illustrative purposes based on general medicinal chemistry principles and does not represent actual experimental data.
Computational Chemistry and Molecular Modeling of 4 3 Fluorophenoxy Butan 2 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of a molecule. For 4-(3-Fluorophenoxy)butan-2-amine, methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry to its lowest energy state. epstem.netindexcopernicus.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. indexcopernicus.com Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.netresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p) (Note: This data is illustrative and represents typical values that would be obtained from such a calculation.)
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-O (phenoxy) | 1.375 |
| C-F (aromatic) | 1.358 | |
| C-N (amine) | 1.465 | |
| C-C (butane chain) | 1.530 - 1.540 | |
| Bond Angles (°) | C-O-C | 118.5 |
| F-C-C (aromatic) | 118.0 | |
| H-N-H | 107.5 | |
| Dihedral Angles (°) | C(aromatic)-O-C(alkyl)-C(alkyl) | 178.5 |
Table 2: Hypothetical Electronic Properties for this compound (Note: This data is illustrative.)
| Property | Calculated Value (a.u.) |
|---|---|
| HOMO Energy | -0.235 |
| LUMO Energy | 0.045 |
| HOMO-LUMO Gap | 0.280 |
| Dipole Moment | 2.15 Debye |
Ligand-Based Drug Design Approaches
Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on analyzing a series of compounds with known activities to derive a model that relates their chemical structures to their biological effects.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov
These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Using statistical methods like Multiple Linear Regression (MLR), a predictive model is built. biointerfaceresearch.com Such a model can estimate the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.
A typical QSAR model is represented by an equation and validated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). biointerfaceresearch.com
CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. nih.govnih.gov
In a CoMFA study, the aligned compounds are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point. researchgate.net CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The resulting data is analyzed using Partial Least Squares (PLS) regression to generate a model that correlates the field values with biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net
Table 3: Hypothetical Statistical Results for a 3D-QSAR Study on this compound Analogs (Note: This data is illustrative of a typical QSAR model validation.)
| Model | q² | r² | SEE | F-value | Field Contribution (Steric/Electrostatic/etc.) |
|---|---|---|---|---|---|
| CoMFA | 0.615 | 0.920 | 0.210 | 115.4 | S: 65%, E: 35% |
| CoMSIA | 0.650 | 0.945 | 0.185 | 140.2 | S: 25%, E: 30%, H: 28%, D: 9%, A: 8% |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F: F-test value
Structure-Based Drug Design Approaches
When the 3D structure of a biological target is available, structure-based drug design methods can be used to predict how a ligand will bind and interact with it.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). csfarmacie.cz For this compound, potential biological targets could include enzymes like c-Met kinase or transporters, based on the activity of structurally related compounds. nih.govnih.govnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, allowing the complex to move and fluctuate. ulisboa.pt
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters for Preclinical Evaluation
The preclinical evaluation of drug candidates heavily relies on the early assessment of their ADME properties. In silico methods, leveraging computational power and sophisticated algorithms, have become indispensable tools in predicting these parameters, thereby guiding the selection and optimization of molecules with favorable pharmacokinetic profiles. For the compound this compound, computational models can estimate a range of physicochemical and pharmacokinetic properties crucial for its development.
These predictions are based on the molecule's structure, typically represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC(N)CCOC1=CC=CC(F)=C1. Various software and web-based platforms employ quantitative structure-activity relationship (QSAR) models and other algorithms to derive these parameters. These models are built upon large datasets of experimentally determined properties of diverse chemical structures.
Theoretical Blood-Brain Barrier Penetration Assessments
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from harmful substances. For drugs targeting the CNS, efficient penetration of this barrier is essential, while for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects.
Computational models play a significant role in the early assessment of a compound's BBB penetration potential. nih.gov These models typically rely on the calculation of several key molecular descriptors that have been shown to correlate with a molecule's ability to passively diffuse across the BBB. The primary parameters include:
Molecular Weight (MW): Generally, smaller molecules (typically under 400-500 Da) have a higher probability of crossing the BBB.
Lipophilicity (LogP): A measure of a compound's solubility in a lipid environment compared to an aqueous one. An optimal LogP range is crucial, as high lipophilicity can lead to non-specific binding and poor solubility, while low lipophilicity can hinder membrane permeation.
Topological Polar Surface Area (TPSA): This parameter quantifies the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. A lower TPSA is generally associated with better BBB penetration, as it indicates a less polar molecule that can more easily traverse the lipid-rich environment of the BBB.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its polarity and its ability to interact with the aqueous environment. A lower number of these is generally favorable for BBB penetration.
LogBB: This is a direct prediction of the logarithm of the ratio of the concentration of the compound in the brain to that in the blood at steady state. A LogBB value greater than 0 indicates that the compound readily crosses the BBB, while a value less than -1 suggests it is poorly distributed to the brain. nih.gov
For this compound, various computational tools can be employed to predict these crucial parameters. The molecular formula of the compound is C10H14FNO, and its molecular weight is 183.22 g/mol . chemscene.com The amine group (-NH2) in the molecule can act as both a hydrogen bond donor and acceptor. libretexts.orglibretexts.orgyoutube.com The oxygen and fluorine atoms also contribute to the molecule's polarity and can act as hydrogen bond acceptors. rowansci.com
The predicted values for these parameters from various computational models are essential for an initial assessment of the BBB penetration potential of this compound. These in silico predictions, while not a substitute for experimental validation, provide valuable early insights in the drug discovery and development process. nih.gov
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight (g/mol) | 183.22 |
| LogP (octanol/water partition coefficient) | Value not available in search results |
| Topological Polar Surface Area (TPSA) (Ų) | Value not available in search results |
| Hydrogen Bond Donors | Value not available in search results |
| Hydrogen Bond Acceptors | Value not available in search results |
Table 2: Predicted Blood-Brain Barrier Penetration for this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| LogBB | Value not available in search results | Interpretation depends on the predicted value |
Table of Compounds
| Compound Name |
|---|
Investigation of Biological Activities and Mechanisms of Action Preclinical/in Vitro/in Vivo Research Models
Enzyme Inhibition Assays
The potential for a compound to inhibit key enzymes involved in neurotransmitter metabolism or other cellular processes is another critical area of preclinical investigation.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic levels of neurotransmitters. Assays would measure the IC50 values for the compound against both MAO-A and MAO-B to determine its potency and selectivity. For example, studies on other compounds have identified highly potent and selective MAO-B inhibitors, which have therapeutic potential. nih.gov The neuroprotective effects of some compounds have been linked, in part, to their ability to inhibit MAO-B. nih.gov
Neutral sphingomyelinase 2 (nSMase2) is an enzyme involved in lipid metabolism, producing the bioactive lipid ceramide. Its dysregulation has been implicated in various neurological diseases. nih.gov An investigation would assess whether 4-(3-Fluorophenoxy)butan-2-amine inhibits nSMase2 activity. This typically involves in vitro assays using purified enzyme or cell-based models. Inhibition of nSMase2 has been shown to be a promising therapeutic strategy in certain CNS disease models, as it can influence processes like inflammation and myelination. nih.govnih.gov
Cellular Assays for Functional Activity
Cellular assays provide a bridge between molecular binding/inhibition data and potential physiological effects. These assays are conducted in cell lines engineered to express specific receptors or transporters.
For this compound, functional assays would confirm the nature of its interaction with any identified targets. For example, if binding to a G-protein coupled receptor is observed, assays like BRET (Bioluminescence Resonance Energy Transfer) can determine if the compound is an agonist or antagonist and whether it shows bias towards a particular signaling pathway (e.g., G-protein vs. β-arrestin). nih.gov Similarly, for ion channels like the GABA-A receptor, electrophysiological patch-clamp recordings on cells expressing the receptor would provide detailed information on how the compound modulates ion flow. nih.gov
Neurochemical Modulation in in vitro Systems
Research into the direct neurochemical effects of this compound at the cellular level is a critical area of investigation. Studies in this domain typically involve preparing brain tissue slices or cultured neurons to observe the compound's influence on neurotransmitter release, reuptake, and metabolism. For instance, researchers might use synaptosomes, which are isolated nerve terminals, to measure how this compound affects the uptake and release of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Techniques such as radioligand binding assays and high-performance liquid chromatography (HPLC) are often employed to quantify these effects.
Receptor Activation or Antagonism Studies
Understanding the interaction of this compound with specific neural receptors is fundamental to elucidating its mechanism of action. In vitro binding assays are conducted to determine the affinity and selectivity of the compound for a wide array of receptor subtypes. These studies often reveal whether the compound acts as an agonist, initiating a cellular response, or as an antagonist, blocking the action of the natural ligand. For example, a study might assess the binding profile of this compound across various serotonin (5-HT), dopamine (D), and adrenergic receptors. One study demonstrated that a structurally related compound, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), acts as a potent and selective antagonist of the vanilloid receptor 1 (VR1). nih.gov This compound was shown to inhibit capsaicin-induced activation of rat VR1 with an IC50 value of 35 nM and also potently inhibits acid-induced activation of rat VR1 with an IC50 value of 6.0 nM. nih.gov The specificity of BCTC for VR1 was confirmed by testing it against 63 other receptor, enzyme, transporter, and ion channel targets. nih.gov
Preclinical in vivo Pharmacological Profiling (Mechanistic Focus)
Microdialysis Studies for Neurotransmitter Levels in Animal Models
In vivo microdialysis is a powerful technique used to measure neurotransmitter levels in the brains of living, freely moving animals. This method allows for the direct assessment of how a compound like this compound modulates neurochemistry in specific brain regions. Probes are implanted into areas such as the prefrontal cortex, nucleus accumbens, or hippocampus to collect extracellular fluid, which is then analyzed for neurotransmitter content. Such studies could reveal, for example, whether systemic administration of the compound leads to an increase in synaptic serotonin and dopamine, providing a direct link between the compound's presence and its neurochemical effect in a physiological context.
Behavioral Phenotyping in Animal Models to Explore Central Nervous System Activity (e.g., effects on locomotion, stress responses)
The behavioral effects of this compound in animal models provide crucial insights into its potential impact on the central nervous system. A battery of standardized tests is often used to characterize the compound's behavioral profile.
Locomotor Activity: Changes in spontaneous movement are typically measured in an open field test. An increase in locomotion could suggest a stimulant effect, while a decrease might indicate sedative properties.
Stress and Anxiety Responses: The elevated plus maze and the light-dark box are common paradigms to assess anxiolytic-like or anxiogenic-like effects. The animal's willingness to explore open, exposed areas is used as a measure of anxiety.
Depressive-like Behavior: The forced swim test and the tail suspension test are used to screen for potential antidepressant-like activity. A reduction in immobility time in these tests is often interpreted as an antidepressant-like effect.
Exploration of Neuroplasticity Modulation in Animal Models
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a key area of interest for compounds acting on the central nervous system. Studies in animal models might investigate the effects of chronic administration of this compound on markers of neuroplasticity. This can include measuring changes in the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Techniques such as immunohistochemistry and Western blotting would be used to quantify these changes in brain regions like the hippocampus.
Metabolic Transformation Pathways in Research Contexts
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. nuvisan.com These assays help in screening and ranking compounds based on their metabolic lability, guiding medicinal chemistry efforts to optimize metabolic properties. wuxiapptec.com
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.comnih.gov They are widely used due to their commercial availability, cost-effectiveness, and suitability for high-throughput screening. wuxiapptec.com
The typical experimental setup involves incubating the test compound with liver microsomes (from various species, including human, rat, mouse, etc.) in the presence of necessary cofactors, most notably NADPH, which is essential for CYP-mediated reactions. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Example Data from an In Vitro Metabolic Stability Assay in Human Liver Microsomes
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Time | 0, 5, 15, 30, 60 min |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |
This table presents illustrative data for a hypothetical compound to demonstrate the typical output of such an assay.
Identification of Major Metabolites via Spectroscopic Methods (HPLC-MS, NMR)
Once a compound is found to be metabolized, the next critical step is to identify the structure of its metabolites. This is primarily achieved using sophisticated spectroscopic techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the workhorse for metabolite identification in drug metabolism studies. HPLC separates the various components of the incubation mixture (parent drug and its metabolites), which are then ionized and detected by a mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that helps in pinpointing the site of metabolic modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, often used to unambiguously determine the structure of a metabolite, especially when MS data is insufficient. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for precise structural elucidation. This is particularly useful for distinguishing between isomers.
Characterization of Metabolic Enzymes Involved
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) enzymes are a major focus of these investigations.
The primary methods to identify the responsible CYP isoforms include:
Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which isoforms can metabolize the compound.
Chemical Inhibition Studies: The compound is incubated in human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.
Table 2: Example Data from a CYP450 Reaction Phenotyping Study
| CYP Isoform | Selective Inhibitor | % Inhibition of Metabolism |
| CYP1A2 | Furafylline | 5% |
| CYP2C9 | Sulfaphenazole | 8% |
| CYP2C19 | Ticlopidine | 12% |
| CYP2D6 | Quinidine | 85% |
| CYP3A4 | Ketoconazole | 7% |
This table presents illustrative data for a hypothetical compound, suggesting that CYP2D6 is the major enzyme responsible for its metabolism.
Impact of Metabolism on Preclinical Biological Activity
Metabolism can have a profound impact on the biological activity of a compound. The resulting metabolites can be:
Inactive: The most common scenario, where metabolism leads to detoxification and facilitates excretion.
Active: The metabolite may retain a similar or even have a different pharmacological activity compared to the parent drug. In some cases, the parent compound is an inactive "prodrug" that is converted to the active form through metabolism.
Reactive/Toxic: Some metabolites can be chemically reactive and can bind to cellular macromolecules, leading to toxicity.
Therefore, it is essential to synthesize the major identified metabolites and test their biological activity in the same preclinical assays as the parent compound. This helps to understand whether the observed in vivo efficacy is due to the parent compound, its metabolites, or a combination of both. A significant reduction in the incidence of tumors induced by 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in mice was observed after pretreatment with 8-methoxypsoralen, which was found to inhibit the metabolic bioactivation of NNK. nih.gov
Future Research and Analog Design of 4-(3-Fluorophenoxy)butan-2-amine: A Scoping Overview
While specific research on the chemical compound this compound is not extensively available in publicly accessible scientific literature, its structural motifs suggest potential avenues for future investigation and analog design. The strategic combination of a fluorophenoxy group and a butan-2-amine moiety provides a versatile scaffold that could be explored for various therapeutic targets. This article outlines prospective research directions based on established principles of medicinal chemistry and drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Fluorophenoxy)butan-2-amine, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-fluorophenol and a brominated or chlorinated butan-2-amine precursor under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (e.g., δ ~1.2 ppm for CH₃, ~3.5 ppm for NH₂) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorophenyl), amine protons (δ 1.5–2.5 ppm), and carbons adjacent to electronegative groups (e.g., C-O at ~150 ppm) .
- 19F NMR : Detect fluorine chemical shifts (e.g., δ -110 to -115 ppm for meta-fluorine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 198.1) and fragmentation patterns .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]serotonin) to assess affinity for serotonin transporters (SERT) or adrenergic receptors, based on structural analogs .
- In Vitro Toxicity : Evaluate cytotoxicity in HEK-293 cells via MTT assay (IC₅₀ > 100 μM suggests low toxicity) .
II. Advanced Research Questions
Q. How can the mechanism of action of this compound be elucidated in neurotransmitter systems?
- Methodology :
- Patch-Clamp Electrophysiology : Measure ion flux in transfected CHO cells expressing human SERT or DAT .
- Molecular Docking : Model interactions with SERT (PDB ID: 5I71) using software like AutoDock Vina, focusing on fluorophenyl-amine interactions .
Q. How can researchers resolve contradictions in reported biological activities of fluorophenoxy-amine analogs?
- Methodology :
- Dose-Response Studies : Compare EC₅₀ values across assays (e.g., serotonin release vs. receptor antagonism) to clarify dual activity .
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test activity differences (e.g., (R)- vs. (S)-isomers) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in fluorophenoxy-amine derivatives?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace fluorine with Cl, OCH₃) and test potency shifts .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using BioSolveIT to predict optimal substituent positions .
Q. How can metabolic stability and degradation pathways of this compound be assessed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
